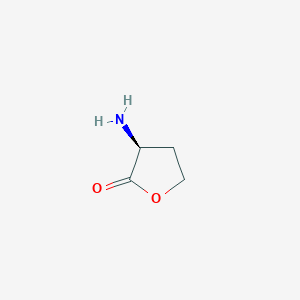

L-homoserine lactone

Description

Properties

IUPAC Name |

(3S)-3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Central Role of N-Acyl-L-Homoserine Lactones in Bacterial Quorum Sensing: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication system employed by bacteria to monitor their population density and collectively regulate gene expression. This process is mediated by small, diffusible signaling molecules termed autoinducers. In many Gram-negative bacteria, N-acyl-L-homoserine lactones (AHLs) are the primary autoinducers that orchestrate a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][2][3] Understanding the intricate mechanisms of AHL-mediated quorum sensing is paramount for the development of novel anti-virulence strategies that disrupt bacterial communication. This technical guide provides an in-depth exploration of the synthesis, detection, and mechanism of action of AHLs in quorum sensing, supplemented with quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of AHL-Mediated Quorum Sensing

The canonical AHL-mediated quorum sensing system is principally governed by two key protein families: the LuxI-type AHL synthases and the LuxR-type transcriptional regulators.[2][4]

-

AHL Synthesis: LuxI-type synthases are responsible for the enzymatic synthesis of AHL molecules. These enzymes utilize S-adenosylmethionine (SAM) as the donor of the homoserine lactone ring and an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway as the donor of the variable acyl side chain.[4] The specificity of the LuxI-type synthase determines the structure of the AHL produced, which can vary in the length of the acyl chain (typically from 4 to 18 carbons) and the presence of substitutions at the C3 position (e.g., oxo- or hydroxyl- groups).[4]

-

Signal Accumulation and Detection: At low cell densities, the basal level of AHLs produced diffuses out of the bacterial cells. As the bacterial population grows, the extracellular concentration of AHLs increases. Once a critical threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors.[2][3]

-

Gene Regulation: The binding of an AHL molecule to its LuxR-type receptor induces a conformational change in the protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes.[5][6] The LuxR-AHL complex then acts as a transcriptional activator or repressor, modulating the expression of a suite of genes involved in collective behaviors. Many AHL systems feature a positive feedback loop where the LuxR-AHL complex upregulates the expression of the luxI gene, leading to a rapid amplification of the QS signal.[5]

Key Signaling Pathways and Quantitative Data

The specifics of AHL-mediated quorum sensing can vary between different bacterial species. Here, we delve into two of the most well-characterized systems: the LuxI/LuxR system in Vibrio fischeri and the hierarchical LasI/LasR and RhlI/RhlR systems in Pseudomonas aeruginosa.

The LuxI/LuxR System in Vibrio fischeri

The LuxI/LuxR system in the marine bacterium Vibrio fischeri is the archetypal model for AHL-mediated quorum sensing, controlling bioluminescence. LuxI synthesizes N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL).[7]

The LasI/LasR and RhlI/RhlR Systems in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, employs a more complex and hierarchical quorum sensing network. The Las system, considered to be at the top of the hierarchy, consists of the LasI synthase, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the LasR receptor.[8] The Rhl system is composed of the RhlI synthase, which produces N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR receptor.[8] The LasR-AHL complex activates the expression of the rhlI and rhlR genes, thus integrating the two systems.[9]

Quantitative Data on AHL-Mediated Quorum Sensing

| Parameter | System | AHL | Value | Reference |

| Binding Affinity (Kd) | TraR (Agrobacterium tumefaciens) | 3-oxo-C8-HSL | 2 x 10⁻⁸ M | [10] |

| Half-maximal effective concentration (EC50) | LuxR (Vibrio fischeri) | 3-oxo-C6-HSL | 24 nM | [7] |

| CviR (Chromobacterium violaceum) | C6-HSL | 75 nM | [11] | |

| CviR (Chromobacterium violaceum) | C8-HSL | 30 nM | [11] | |

| Inhibitory Concentration (IC50) | CviR (Chromobacterium violaceum) vs. C6-HSL | C10-HSL | 208 nM | [11] |

| CviR (Chromobacterium violaceum) vs. C6-HSL | C12-HSL | 494 nM | [11] | |

| Threshold Concentration for QS Activation | Various Bacteria | Various AHLs | 10 ng/L - 10 µg/L | [12] |

| Vibrio parahaemolyticus | C4-HSL | 3.70 µg/L | [13] | |

| Fold Change in Gene Expression | P. aeruginosa (RhlR-regulated) | - | Average of 59-fold | [14] |

| P. aeruginosa (RhlR-regulated, isolate E113) | - | Up to 219.28-fold | [14] | |

| P. aeruginosa (ΔrhlR vs WT) | - | 127 genes with >2-fold change | [15] | |

| P. aeruginosa (ΔrhlI vs WT) | - | 73 genes with >2-fold change | [15] | |

| Ruegeria sp. KLH11 (ssaI-lacZ fusion) | KLH11 AHLs | ~16-fold induction | [5] |

Experimental Protocols

Extraction of N-Acyl-L-Homoserine Lactones from Bacterial Cultures

This protocol outlines a standard liquid-liquid extraction method for isolating AHLs from bacterial culture supernatants.

Materials:

-

Bacterial culture in stationary phase

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid)

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Solvent for resuspension (e.g., acetonitrile (B52724) or methanol)

Procedure:

-

Cell Removal: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the supernatant into a clean flask. For complete removal of cells, the supernatant can be filtered through a 0.22 µm filter.

-

Acidification: Acidify the cell-free supernatant to a pH of approximately 3-4 with glacial acetic acid. This step helps to keep the homoserine lactone ring intact.[9]

-

Liquid-Liquid Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of acidified ethyl acetate.

-

Shake vigorously for 1-2 minutes, venting periodically.

-

Allow the layers to separate and collect the upper organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh acidified ethyl acetate.

-

-

Drying and Concentration:

-

Pool the organic extracts.

-

Dry the pooled extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the dried extract to near dryness using a rotary evaporator at a temperature below 40°C.

-

-

Resuspension: Resuspend the AHL extract in a known volume of a suitable solvent for downstream analysis.

Quantification of AHLs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of AHLs.[15][16]

Instrumentation:

-

High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

C18 reversed-phase HPLC column.

General Procedure:

-

Sample Preparation: Use the AHL extract obtained from the protocol above. Prepare a series of AHL standards of known concentrations for calibration.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Use a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Mobile Phase B), to separate the different AHLs based on their hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Ionize the eluted compounds using electrospray ionization (ESI) in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the precursor ion (the [M+H]⁺ of the AHL) in the first quadrupole, fragmenting it in the collision cell, and detecting a specific product ion in the third quadrupole. The lactone ring fragment with a mass-to-charge ratio (m/z) of 102 is a characteristic product ion for many AHLs.

-

-

Quantification:

-

Generate a standard curve by plotting the peak area of the MRM transition against the concentration of the AHL standards.

-

Determine the concentration of AHLs in the sample by interpolating their peak areas on the standard curve.

-

Detection of AHLs using Agrobacterium tumefaciens NTL4 Biosensor

Bacterial biosensors are a cost-effective and sensitive method for detecting the presence of AHLs. The Agrobacterium tumefaciens NTL4 (pZLR4) strain is a commonly used biosensor that is particularly sensitive to long-chain AHLs.[14][17] This strain contains a traG-lacZ reporter fusion, and in the presence of AHLs that can activate the TraR protein, it produces β-galactosidase, which can be detected colorimetrically.

Materials:

-

Agrobacterium tumefaciens NTL4 (pZLR4)

-

AB minimal medium

-

X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside)

-

Soft agar (B569324) (0.7% agar)

-

AHL extract or bacterial culture to be tested

Plate Overlay Assay Procedure:

-

Prepare Biosensor Overlay:

-

Grow an overnight culture of A. tumefaciens NTL4 (pZLR4) in AB minimal medium with gentamicin at 28°C.

-

Prepare molten AB soft agar and cool to 45-50°C.

-

Add X-gal to a final concentration of 40 µg/mL and the overnight biosensor culture to the soft agar. Mix gently.

-

-

Spotting the Sample:

-

Prepare AB minimal agar plates.

-

Spot a small volume (e.g., 10 µL) of the AHL extract or the bacterial culture to be tested onto the surface of the agar plate.

-

-

Overlay and Incubation:

-

Pour the biosensor-containing soft agar over the plate.

-

Incubate the plate at 28°C for 24-48 hours.

-

-

Observation: A blue halo around the spot indicates the presence of AHLs due to the cleavage of X-gal by β-galactosidase. The intensity of the blue color is proportional to the concentration of the AHLs.[14]

Conclusion and Future Directions

N-acyl-L-homoserine lactones are central to the social lives of many Gram-negative bacteria, enabling them to coordinate their behavior and thrive in diverse environments. The intricate mechanisms of AHL synthesis, detection, and signal transduction provide a wealth of potential targets for the development of novel antimicrobial therapies. By disrupting these communication pathways, it may be possible to attenuate bacterial virulence and overcome the growing challenge of antibiotic resistance. Future research in this field will likely focus on the discovery of more potent and specific quorum sensing inhibitors, the elucidation of the complex interplay between different quorum sensing systems, and the role of AHLs in inter-kingdom signaling with eukaryotic hosts. A deeper understanding of these processes will be instrumental in designing the next generation of therapeutics to combat bacterial infections.

References

- 1. Theoretical study of molecular determinants involved in signal binding to the TraR protein of Agrobacterium tumefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. A Complex LuxR-LuxI Type Quorum Sensing Network in a Roseobacterial Marine Sponge Symbiont Activates Flagellar Motility and Inhibits Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Directed Evolution of Vibrio fischeri LuxR for Improved Response to Butanoyl-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Autoinducer binding by the quorum-sensing regulator TraR increases affinity for target promoters in vitro and decreases TraR turnover rates in whole cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. AHLs-mediated quorum sensing threshold and its response towards initial adhesion of wastewater biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Genetic and Transcriptomic Characteristics of RhlR-Dependent Quorum Sensing in Cystic Fibrosis Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to L-homoserine Lactone Signaling in Gram-negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a sophisticated cell-to-cell communication process that allows bacteria to monitor their population density and coordinate collective behaviors.[1] In many Gram-negative bacteria, this communication is mediated by small, diffusible signal molecules known as N-acyl-homoserine lactones (AHLs). The canonical AHL-based QS system, first elucidated in the marine bacterium Vibrio fischeri, is the LuxI/LuxR circuit.[1] This system, and its homologs, are integral to the regulation of a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[2] A thorough understanding of the molecular mechanisms underpinning L-homoserine lactone signaling is therefore of paramount importance for the development of novel antimicrobial strategies that aim to disrupt bacterial communication, a concept known as quorum quenching.[3] This technical guide provides a comprehensive overview of the core signaling pathway, quantitative data on key molecular interactions, and detailed experimental protocols for studying this pivotal regulatory system.

The Core Signaling Pathway: The LuxI/LuxR Circuit

The LuxI/LuxR system operates as a positive feedback loop that is sensitive to bacterial population density. The two key protein players are LuxI, an AHL synthase, and LuxR, a cytoplasmic AHL receptor and transcriptional regulator.[4]

At low cell density , the intracellular concentration of AHLs is minimal. Basal levels of LuxI produce a small amount of AHLs, which can diffuse freely across the bacterial cell membrane into the surrounding environment.[2]

As the bacterial population increases , the extracellular concentration of AHLs rises. Once a critical threshold concentration is reached, AHLs diffuse back into the cells and bind to the N-terminal ligand-binding domain of the LuxR protein.[5] This binding event induces a conformational change in LuxR, promoting its dimerization and stabilizing the protein.[5]

The AHL-LuxR complex is the active form of the transcriptional regulator. It binds to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes.[6] This binding event typically enhances the recruitment of RNA polymerase, leading to the transcriptional activation of these genes.[7] Critically, one of the key targets of the AHL-LuxR complex is the luxI gene itself, creating a positive feedback loop that rapidly amplifies AHL production and synchronizes gene expression across the population.[5]

Quantitative Data

The efficiency and specificity of this compound signaling are determined by the kinetic parameters of the LuxI-type synthases and the binding affinities of the LuxR-type receptors for their cognate AHLs and DNA targets.

Table 1: Kinetic Parameters of LuxI-type Acythis compound Synthases

| Enzyme | Organism | Acyl Substrate | Km (µM) | kcat (min-1) | kcat/Km (M-1s-1) |

| RhlI | Pseudomonas aeruginosa | Butyryl-ACP | 1.8 | 16 | 1.5 x 105 |

| BjaI | Bradyrhizobium japonicum | Isovaleryl-CoA | 12 | 0.09 | 125 |

| AinS | Vibrio fischeri | Octanoyl-ACP | 3.6 | 1.1 | 5.1 x 103 |

Data sourced from multiple studies and compiled for comparative analysis.[3][8][9]

Table 2: Binding Affinities of LuxR-type Receptors

| Receptor | Organism | AHL Ligand | Kd (nM) | DNA Target | Kd (nM) |

| LuxR | Vibrio fischeri | 3-oxo-C6-HSL | 100 | luxI promoter | ~20 |

| LuxR | Vibrio harveyi | Not applicable | - | PluxC site 1 | 4.9 |

| LuxR | Vibrio harveyi | Not applicable | - | PluxC site 2 | 10.3 |

| LuxR | Vibrio harveyi | Not applicable | - | P05222 | 2.5 |

| CarR | Erwinia carotovora | 3-oxo-C6-HSL | High Affinity | carA promoter | - |

Kd values represent the dissociation constant, with a lower value indicating higher binding affinity. Data is compiled from various publications.[2][7][10][11]

Experimental Protocols

A variety of experimental techniques are employed to study this compound signaling, from the detection and quantification of AHLs to the analysis of gene expression and protein-protein interactions.

Protocol 1: Extraction and Quantification of AHLs by LC-MS/MS

This protocol outlines a standard procedure for the extraction of AHLs from bacterial culture supernatants and their quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Grow bacterial cultures to the desired cell density.

-

Pellet the cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

-

Collect the supernatant and filter it through a 0.22 µm filter to remove any remaining cells.

2. Liquid-Liquid Extraction:

-

To 1 mL of the filtered supernatant, add an equal volume of acidified ethyl acetate (B1210297) (0.5% acetic acid).

-

Vortex vigorously for 1 minute and then centrifuge to separate the phases.

-

Carefully collect the upper organic phase.

-

Repeat the extraction two more times, pooling the organic phases.

-

Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen gas.[3]

3. LC-MS/MS Analysis:

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a mobile phase-compatible solvent (e.g., 50% methanol (B129727) in water).[12]

-

Inject a defined volume of the reconstituted sample onto a reverse-phase C18 column.[13]

-

Perform chromatographic separation using a gradient of water with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).[13][14]

-

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

-

Monitor for the precursor ion ([M+H]+) of the specific AHLs of interest and their characteristic fragment ions (e.g., m/z 102 for the homoserine lactone ring).[14]

-

Quantify the AHLs by comparing the peak areas to a standard curve generated with pure AHL standards of known concentrations.

Protocol 2: Analysis of Quorum Sensing-Regulated Gene Expression using RNA-seq

This protocol provides a general workflow for a differential gene expression analysis of a bacterial culture in response to AHL signaling using RNA sequencing (RNA-seq).

1. Experimental Design and RNA Extraction:

-

Grow bacterial cultures under conditions that mimic low and high cell density (or with and without the addition of exogenous AHLs).

-

Harvest bacterial cells at the desired time points.

-

Immediately stabilize the RNA using an appropriate reagent (e.g., RNAprotect Bacteria Reagent).

-

Extract total RNA using a high-quality RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

2. Library Preparation and Sequencing:

-

Deplete ribosomal RNA (rRNA) from the total RNA samples.

-

Fragment the rRNA-depleted RNA.

-

Synthesize first-strand and then second-strand cDNA.

-

Ligate sequencing adapters to the cDNA fragments.

-

Amplify the library by PCR.

-

Perform quality control and quantify the final library.

-

Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).[15]

3. Bioinformatic Analysis:

-

Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.[16]

-

Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic or Trim Galore.[16]

-

Alignment: Align the trimmed reads to the reference genome of the bacterium using a splice-aware aligner like Bowtie2 or STAR.[16][17]

-

Read Counting: Generate a count matrix of the number of reads mapping to each gene for each sample using tools like featureCounts or HTSeq.[1]

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the count data and perform statistical analysis to identify differentially expressed genes between the experimental conditions.[16][17]

-

Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis on the list of differentially expressed genes to identify biological processes regulated by quorum sensing.

Protocol 3: In Vivo Protein-Protein Interaction Analysis using a Bacterial Two-Hybrid (BTH) System

The bacterial two-hybrid system is a powerful genetic method to detect and characterize protein-protein interactions in vivo.[18] This protocol describes the general principle for investigating the interaction between LuxR-type proteins or between a LuxR-type protein and another protein of interest.

1. Plasmid Construction:

-

Clone the coding sequence of the first protein of interest (the "bait") into a BTH vector, creating a fusion with one fragment of a reporter protein (e.g., the T25 fragment of adenylate cyclase).

-

Clone the coding sequence of the second protein of interest (the "prey") into a compatible BTH vector, creating a fusion with the other fragment of the reporter protein (e.g., the T18 fragment of adenylate cyclase).[19]

-

Construct appropriate negative controls (e.g., empty vectors, fusions with non-interacting proteins).

2. Transformation and Co-transformation:

-

Transform an E. coli reporter strain (lacking the endogenous adenylate cyclase gene) with the bait and prey plasmids.

-

Select for co-transformants on agar (B569324) plates containing the appropriate antibiotics.

3. Interaction Assay:

-

Grow the co-transformed reporter strains in liquid culture.

-

Spot the cultures onto indicator plates (e.g., MacConkey agar with maltose (B56501) or LB agar with X-gal) and incubate at the appropriate temperature.

-

A positive interaction between the bait and prey proteins will bring the two fragments of the reporter protein into close proximity, reconstituting its activity.[20]

-

This reconstituted activity leads to a detectable phenotype (e.g., red colonies on MacConkey agar due to cAMP-mediated fermentation of maltose, or blue colonies on X-gal plates due to β-galactosidase activity).[18]

4. Quantitative Analysis (Optional):

-

To quantify the strength of the interaction, perform a β-galactosidase assay on liquid cultures of the co-transformed strains.[18]

Conclusion

This compound signaling is a cornerstone of bacterial communication, enabling coordinated behaviors that are critical for their survival, adaptation, and, in many cases, pathogenicity. The LuxI/LuxR paradigm provides a robust framework for understanding these complex regulatory networks. The quantitative data and detailed experimental protocols presented in this guide offer researchers, scientists, and drug development professionals the foundational knowledge and practical tools necessary to delve deeper into this fascinating field. By continuing to unravel the intricacies of AHL signaling, we can pave the way for the development of innovative therapeutic strategies that target bacterial communication, offering a promising alternative to traditional antibiotics in the fight against infectious diseases.

References

- 1. RNA-Seq workflow: gene-level exploratory analysis and differential expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineering Quorum Quenching Acylases with Improved Kinetic and Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comparative Analysis of Acythis compound Synthase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]

- 5. Dynamics of the protein search for targets on DNA in quorum-sensing cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of LuxR Regulon Gene Expression during Quorum Sensing in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A bacterial two-hybrid selection system for studying protein-DNA and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acylhomoserine lactone synthase activity of the Vibrio fischeri AinS protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Generation of cell-to-cell signals in quorum sensing: acyl homoserine lactone synthase activity of a purified Vibrio fischeri LuxI protein - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bacterial Differential Expression Analysis Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. RNA-seq - bacteria - Galaxy Australia Training [galaxy-au-training.github.io]

- 18. Studying Protein-Protein Interactions Using a Bacterial Two-Hybrid System | Springer Nature Experiments [experiments.springernature.com]

- 19. Protein-Protein Interaction: Bacterial Two-Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

Core Chemical Properties of L-Homoserine Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-Homoserine lactone (HSL) and its acylated derivatives (AHLs) are pivotal signaling molecules in bacterial communication, orchestrating a phenomenon known as quorum sensing. This process allows bacteria to coordinate gene expression in a population-density-dependent manner, influencing virulence, biofilm formation, and other collective behaviors. A thorough understanding of the fundamental chemical properties of the core this compound structure is essential for researchers aiming to modulate these communication pathways for therapeutic or biotechnological purposes. This guide provides an in-depth overview of the core chemical properties of this compound, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Data Presentation: Quantitative Properties

The following tables summarize the key quantitative data for this compound and its common hydrochloride and hydrobromide salts.

Table 1: General Chemical Properties of this compound and its Salts

| Property | This compound | This compound Hydrochloride | This compound Hydrobromide |

| Molecular Formula | C₄H₇NO₂ | C₄H₈ClNO₂[1][2][3] | C₄H₇NO₂·HBr[4] |

| Molecular Weight | 101.10 g/mol | 137.56 g/mol [1][2][3] | 182.02 g/mol [4] |

| CAS Number | Not specified | 2185-03-7[1][2][3] | 15295-77-9[5] |

| Appearance | Not specified | White to slightly yellow crystalline powder[6] | White to slightly yellow crystalline powder[5][6] |

| Melting Point | Not specified | 210-220 °C (decomposes)[3] | 225 °C (decomposes)[5] |

| Purity | Not specified | ≥95%[1] | Min. 95%[4] |

| Storage Conditions | Not specified | -20°C, sealed, away from moisture[1] | +4°C, protect from light and moisture[7] |

Table 2: Solubility and Stability of this compound and its Derivatives

| Property | Value/Information |

| Solubility (L-HSL Hydrochloride) | Soluble in DMSO (10 mg/ml) and water (10 mg/ml)[2][8] |

| Solubility (Acylated HSLs) | Generally soluble in organic solvents like DMSO and dimethylformamide (DMF)[9][10][11][12][13]. Solubility in aqueous buffers like PBS (pH 7.2) is around 10 mg/ml for some derivatives[9][10]. The use of ethanol (B145695) and other primary alcohols is not recommended as they can open the lactone ring[9][10][11][12][13]. |

| Stability | Sensitive to alkaline pH, with the rate of lactonolysis (ring-opening) increasing with higher pH and temperature[14][15][16]. The stability of N-acylated homoserine lactones is also dependent on the length of the acyl chain, with longer chains generally conferring greater stability[15][16]. Acidifying the medium can reverse lactonolysis[15][16]. |

Signaling Pathways and Experimental Workflows

Quorum Sensing Signaling Pathway

This compound is the core structural component of N-acyl homoserine lactones (AHLs), which are the primary signaling molecules in many Gram-negative bacteria. The canonical LuxI/LuxR quorum-sensing circuit is a well-established model for this signaling pathway.

Caption: Canonical LuxI/LuxR-type quorum-sensing signaling pathway in Gram-negative bacteria.

Experimental Workflow: Synthesis of this compound Hydrochloride

A common synthetic route to this compound hydrochloride starts from L-homoserine.

Caption: General workflow for the synthesis of this compound hydrochloride from L-homoserine.

Experimental Workflow: AHL Reporter Assay

AHL reporter assays are commonly used to determine the biological activity of this compound derivatives.

Caption: A typical workflow for an AHL reporter assay using a fluorescent reporter (e.g., GFP).

Experimental Protocols

Synthesis of this compound Hydrochloride from L-Homoserine

This protocol is based on a general procedure for the synthesis of this compound hydrochloride.

Materials:

-

L-homoserine

-

Concentrated hydrochloric acid

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Drying apparatus (e.g., vacuum oven)

Procedure:

-

Combine L-homoserine with concentrated hydrochloric acid in a round-bottom flask.[3]

-

Stir the mixture at room temperature for approximately 15 minutes, or until all the solid L-homoserine has completely dissolved.[3]

-

Remove the water from the reaction mixture by distillation under reduced pressure using a rotary evaporator. This process typically takes about 1.5 hours.[3]

-

Once the water is removed, dry the resulting residue under vacuum to obtain the final product, this compound hydrochloride. The reported yield for this step is high, around 99%.[3]

Purification of N-Acylated Homoserine Lactones by Column Chromatography

This protocol describes a general method for the purification of synthesized N-acylated homoserine lactones.

Materials:

-

Crude N-acylated homoserine lactone product

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvent system for elution (e.g., a gradient of ethyl acetate (B1210297) in hexane)

-

Chromatography column

-

Fraction collector or collection tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization (if applicable)

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar solvent of the chosen elution system.

-

Pour the slurry into the chromatography column and allow it to pack evenly.

-

Dissolve the crude AHL product in a minimal amount of the appropriate solvent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Begin eluting the column with the solvent system, starting with the least polar mixture.

-

Gradually increase the polarity of the solvent system to elute compounds with increasing polarity.

-

Collect fractions of the eluate.

-

Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system, and visualizing the spots (e.g., under a UV lamp or using a staining agent).

-

Combine the fractions containing the pure desired AHL product.

-

Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified N-acylated homoserine lactone.

Characterization by Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the identity and purity of this compound and its derivatives.

Instrumentation:

-

A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

General Procedure (for N-Acyl HSLs):

-

Prepare a dilute solution of the purified AHL in a suitable volatile solvent.

-

Introduce the sample into the mass spectrometer.

-

Acquire the mass spectrum. For N-acylated homoserine lactones, a common fragmentation pattern is observed. A prominent fragment ion at a mass-to-charge ratio (m/z) of 143 is often seen, corresponding to the acylated lactone ring after a specific cleavage.[17] Another characteristic fragment is the protonated homoserine lactone ring at m/z 102.[18][19][20]

-

Analyze the fragmentation pattern to confirm the structure of the acyl side chain and the homoserine lactone core.

Biological Activity Determination using an AHL Reporter Assay

This protocol outlines a general method for quantifying the biological activity of AHLs using a bacterial reporter strain that produces a measurable signal (e.g., fluorescence or luminescence) in response to the AHL.

Materials:

-

Bacterial reporter strain (e.g., E. coli expressing a LuxR homolog and a reporter gene under the control of a lux promoter)

-

Appropriate liquid growth medium (e.g., LB broth) with selective antibiotics

-

Sterile 96-well microplates

-

AHL sample to be tested, dissolved in a suitable solvent (e.g., DMSO)

-

Control solvent (e.g., DMSO)

-

Microplate reader capable of measuring the reporter signal (e.g., fluorescence) and optical density (OD)

Procedure:

-

Prepare an overnight culture of the bacterial reporter strain in the appropriate growth medium with antibiotics at the optimal growth temperature with shaking.[21]

-

The following day, dilute the overnight culture into fresh medium (e.g., a 1:60 dilution).[21]

-

Incubate the fresh culture for approximately 1 hour with vigorous shaking to allow the cells to enter the exponential growth phase.[21]

-

Prepare serial dilutions of the AHL sample in the growth medium. Also, prepare a control with the solvent alone.

-

Add the AHL dilutions and the control to the wells of a 96-well microplate.

-

Add the exponentially growing reporter strain culture to each well.

-

Incubate the microplate for a set period (e.g., 4 hours) with shaking at the appropriate temperature.[21]

-

After incubation, measure the reporter signal (e.g., fluorescence at the appropriate excitation and emission wavelengths for GFP).[21]

-

Measure the optical density at 600 nm (OD600) to normalize the reporter signal to the cell density.[21]

-

Calculate the relative activity of the AHL by dividing the reporter signal by the OD600 for each concentration and comparing it to the control.

References

- 1. chemscene.com [chemscene.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound hydrochloride | 2185-03-7 [chemicalbook.com]

- 4. This compound HBr | CymitQuimica [cymitquimica.com]

- 5. High Purity this compound HYDROBROMIDE 15295-77-9 solid [tsaminoacid.com]

- 6. 15295-77-9 | CAS DataBase [m.chemicalbook.com]

- 7. This compound hydrobromide - CAS-Number 15295-77-9 - Order from Chemodex [chemodex.com]

- 8. This compound hydrochloride - CAS-Number 2185-03-7 - Order from Chemodex [chemodex.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. N-hexanoyl-L-homoserine lactone, a mediator of bacterial quorum-sensing regulation, exhibits plant-dependent stability and may be inactivated by germinating Lotus corniculatus seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N-acylhomoserine lactones undergo lactonolysis in a pH-, temperature-, and acyl chain length-dependent manner during growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Team:Tokyo Tech/AHL Assay/AHL Reporter Assay - 2016.igem.org [2016.igem.org]

An In-depth Technical Guide to the Natural Sources and Producers of L-Homoserine Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-homoserine lactones (L-HSLs), a prominent class of N-acyl homoserine lactones (AHLs), are small signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS). This intricate cell-to-cell signaling mechanism allows bacteria to monitor their population density and collectively regulate gene expression. The coordinated behaviors controlled by QS are diverse and include biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis.[1][2][3] Consequently, the study of L-HSL producers and their associated signaling pathways is a burgeoning field, offering novel targets for antimicrobial therapies that aim to disrupt bacterial communication rather than directly kill the pathogens. This guide provides a comprehensive overview of the natural sources of L-HSLs, their biosynthesis, associated signaling pathways, and detailed methodologies for their study.

Natural Producers of L-Homoserine Lactones

The primary natural sources of L-HSLs are Gram-negative bacteria, particularly those belonging to the Proteobacteria phylum.[1] However, instances of L-HSL production have also been reported in Gram-positive bacteria and are widespread in various environments, including marine ecosystems and plant-associated microbial communities.

Gram-Negative Bacteria

A vast number of Gram-negative bacteria utilize L-HSLs for quorum sensing. Some of the most well-characterized producers include:

-

Vibrio fischeri : A marine bacterium renowned as the model organism for quorum sensing research. It produces N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) to regulate bioluminescence.[1][3]

-

Pseudomonas aeruginosa : An opportunistic human pathogen that employs a complex QS network involving multiple L-HSLs, including N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), to control virulence and biofilm formation.[4][5]

-

Pectobacterium carotovorum (formerly Erwinia carotovora): A plant pathogen that produces 3-oxo-C6-HSL to regulate the production of virulence factors causing soft rot in various crops.[1]

-

Yersinia enterocolitica : An enteric pathogen that synthesizes 3-oxo-C6-HSL and N-hexanoyl-L-homoserine lactone (C6-HSL) to modulate motility and virulence.[6]

-

Serratia plymuthica : This bacterium produces 3-oxo-C6-HSL, which is involved in the regulation of antibiotic production.[1]

-

Agrobacterium tumefaciens : A plant pathogen that uses N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) to control the transfer of its Ti plasmid to plant cells.[6]

-

Burkholderia cepacia : An opportunistic pathogen that produces N-octanoyl-L-homoserine lactone (C8-HSL) and C6-HSL.[6]

Marine Organisms

Marine environments are a rich source of L-HSL-producing bacteria. These signaling molecules have been detected in association with various marine life, suggesting their crucial role in marine microbial ecology.

-

Marine Sponges : Bacteria associated with marine sponges have been shown to produce a variety of L-HSLs. This discovery suggests that quorum sensing may play a role in the interactions between sponges and their dense microbial communities.[4]

-

Marine Snow : Bacteria colonizing marine snow, which are aggregates of organic detritus, have been identified as producers of L-HSLs. Roseobacter species are among the AHL-producing bacteria isolated from this environment.[7]

-

Vibrio sinaloensis : A tropical marine bacterium that has been confirmed to produce N-butanoyl-L-homoserine lactone (C4-HSL).[8]

-

Dasania marina : A marine bacterium isolated from ballast tank fluids that predominantly synthesizes C12-HSL, along with lower levels of C8- and C10-AHL.[9]

Gram-Positive Bacteria

While L-HSL-based quorum sensing is characteristic of Gram-negative bacteria, there have been reports of its presence in Gram-positive bacteria, challenging the traditional view.

-

Exiguobacterium sp. : A novel Gram-positive bacterium isolated from seawater was found to produce N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL).[5][10]

Plant-Associated Bacteria

The rhizosphere, the soil region around plant roots, is a hotspot for microbial activity, and many plant-associated bacteria utilize L-HSLs for communication. These signals can also influence plant growth and defense responses.[11][12]

-

Pseudomonas spp. : Plant-associated Pseudomonas species are more frequently found to produce L-HSLs compared to their soil-borne counterparts.[13]

-

Rhodopseudomonas palustris : This plant-symbiotic bacterium produces a unique aroyl-homoserine lactone, p-coumaroyl-HSL, using a precursor molecule from the plant host.[2][14]

Quantitative Data on this compound Production

The concentration of L-HSLs produced by bacteria can vary significantly depending on the species, strain, and culture conditions. The following table summarizes some reported production levels.

| Bacterial Species | Strain | This compound | Typical Concentration | Reference |

| Pectobacterium carotovorum | Multiple strains | N-(3-oxohexanoyl)-L-homoserine lactone | > 2 pg/cfu | [1] |

| Yersinia enterocolitica | O8 (WA-314 & 8081) | N-(3-oxohexanoyl)-L-homoserine lactone | Estimated from 5x10¹⁰ bacteria in 50 mL | [1] |

| Vibrio fischeri | MJ1 | N-(3-oxohexanoyl)-L-homoserine lactone | Nanomolar amounts | [1] |

| Exiguobacterium sp. | MPO | N-(3-oxooctanoyl)-L-homoserine lactone | 15.6 µg L⁻¹ | [5][10] |

| Pseudomonas aeruginosa | - | N-(3-oxododecanoyl)-L-homoserine lactone | up to 7.3 ± 1.0 µg/L | [15] |

Biosynthesis of L-Homoserine Lactones

The synthesis of L-HSLs is primarily catalyzed by a conserved family of enzymes known as LuxI-type synthases.[6][16] These enzymes utilize two main substrates:

-

S-adenosyl-L-methionine (SAM) : This universal methyl group donor provides the homoserine lactone ring.[16][17]

-

Acylated Acyl Carrier Protein (acyl-ACP) or Acyl-Coenzyme A (acyl-CoA) : These molecules donate the fatty acyl side chain, which varies in length and modification, giving specificity to the L-HSL molecule.[2][16]

The enzymatic reaction proceeds in two key steps:

-

Acylation of SAM : The α-amino group of SAM attacks the carbonyl carbon of the acyl-ACP or acyl-CoA, forming an acylated SAM intermediate.[16]

-

Lactonization : An intramolecular cyclization occurs, forming the homoserine lactone ring and releasing 5'-methylthioadenosine (MTA).[2][16]

Signaling Pathways

L-HSLs are key components of quorum-sensing circuits that regulate gene expression. The canonical model is the LuxI/LuxR system, first characterized in Vibrio fischeri.

The LuxI/LuxR System in Vibrio fischeri

In this system, the LuxI protein synthesizes 3-oxo-C6-HSL. As the bacterial population density increases, the concentration of this autoinducer rises. Once a threshold concentration is reached, 3-oxo-C6-HSL diffuses back into the cells and binds to the LuxR protein, a transcriptional regulator. The LuxR-AHL complex then activates the transcription of target genes, including the lux operon responsible for bioluminescence.[6][16][18]

The LasI/LasR and RhlI/RhlR Systems in Pseudomonas aeruginosa

P. aeruginosa possesses a hierarchical quorum-sensing network with at least two interconnected L-HSL-based systems. The Las system, considered the master regulator, consists of the LasI synthase, which produces 3-oxo-C12-HSL, and the LasR receptor. The LasR-AHL complex activates the expression of numerous virulence genes and also the rhl system. The Rhl system includes the RhlI synthase, which produces C4-HSL, and the RhlR receptor. The RhlR-AHL complex controls the expression of another set of virulence factors.[4][5][19]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Liquid chromatography/mass spectrometry for the detection and quantification of N-acyl-L-homoserine lactones and 4-hydroxy-2-alkylquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Vibrio fischeri Uses Two Quorum-Sensing Systems for the Regulation of Early and Late Colonization Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Architect of Bacterial Communities: An In-depth Technical Guide to L-Homoserine Lactone and its Influence on Biofilm Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbiology, bacteria have evolved sophisticated communication networks to coordinate their collective behaviors. Central to this communication is a phenomenon known as quorum sensing (QS), a cell-to-cell signaling mechanism that allows bacteria to monitor their population density and, in response, regulate gene expression. A key class of signaling molecules in many Gram-negative bacteria is the N-acyl-L-homoserine lactones (AHLs). The concentration of these molecules in the environment provides a proxy for cell population density, enabling bacteria to act in unison to perform tasks that would be ineffective if carried out by individual cells. One of the most significant outcomes of quorum sensing is the formation of biofilms—structured communities of bacterial cells encased in a self-produced matrix of extracellular polymeric substances (EPS).

Biofilms represent a major challenge in clinical and industrial settings due to their inherent resistance to antimicrobial agents and the host immune system. Understanding the role of L-homoserine lactones in orchestrating biofilm formation is therefore of paramount importance for the development of novel anti-biofilm strategies. This technical guide provides a comprehensive overview of the core mechanisms by which L-homoserine lactones influence biofilm formation, details key experimental protocols for their study, and presents quantitative data to illustrate these effects.

The Core Signaling Pathways: A Symphony of Molecular Interactions

In Gram-negative bacteria, the canonical AHL-mediated quorum sensing system consists of two key proteins: a LuxI-type synthase that produces the AHL signal molecule, and a LuxR-type transcriptional regulator that binds the AHL and modulates gene expression.[1][2] The specificity of this system is determined by the length and modification of the acyl chain of the AHL molecule.[1][3]

A well-studied model for AHL-dependent biofilm formation is the opportunistic pathogen Pseudomonas aeruginosa. This bacterium possesses a complex and hierarchical quorum sensing network involving at least two interconnected AHL systems: the las and rhl systems.[4]

-

The las System: This system is considered to be at the top of the regulatory hierarchy.[4][5] The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[4] As the bacterial population grows, 3-oxo-C12-HSL accumulates. Once a threshold concentration is reached, it binds to and activates the transcriptional regulator LasR.[2][4] The LasR:3-oxo-C12-HSL complex then activates the expression of a suite of genes, including those responsible for virulence factor production and biofilm maturation.[4] Crucially, LasR also activates the expression of the rhl system.[4]

-

The rhl System: This system is regulated by the las system and has its own synthase, RhlI, which produces N-butanoyl-L-homoserine lactone (C4-HSL).[4] C4-HSL binds to the RhlR transcriptional regulator. The RhlR:C4-HSL complex then controls the expression of another set of genes, many of which are also involved in virulence and biofilm development, including the production of rhamnolipids, which are crucial for biofilm structure.[2][6]

This hierarchical regulation allows for a fine-tuned response to changes in population density, ensuring that the complex process of biofilm formation is initiated in a coordinated and efficient manner.

Caption: AHL Signaling Pathway in P. aeruginosa.

Influence on Biofilm Formation: From Planktonic to Sessile Existence

AHL-mediated quorum sensing is integral to every stage of biofilm development.[1]

-

Initial Attachment: Quorum sensing can influence the expression of adhesins and other surface factors that promote the initial attachment of planktonic (free-swimming) bacteria to a surface.[7]

-

Microcolony Formation and Maturation: As the attached cells divide and the population density increases, AHL concentrations rise, triggering the expression of genes responsible for the production of the EPS matrix. This matrix, composed of polysaccharides, proteins, and extracellular DNA, encases the bacterial cells, forming microcolonies. The rhl system in P. aeruginosa, for instance, is crucial for biofilm maturation.

-

Dispersion: In mature biofilms, quorum sensing can also regulate the expression of enzymes that degrade the EPS matrix, leading to the dispersion of cells from the biofilm. These dispersed cells can then go on to colonize new surfaces.

The influence of exogenous AHLs on biofilm formation has been a subject of extensive research, with varying effects depending on the specific AHL, its concentration, and the bacterial species.

Quantitative Data on L-Homoserine Lactone and Biofilm Formation

The following tables summarize quantitative data from various studies on the effect of L-homoserine lactones on biofilm formation. It is important to note that experimental conditions such as bacterial strain, growth medium, and incubation time can significantly influence the results.

| Bacterial Strain | AHL Investigated | Concentration (µM) | Effect on Biofilm Biomass | Reference |

| Vibrio alginolyticus N°24 | 3-oxo-C10-HSL | 1 | Significant decrease | |

| 10 | Significant increase | |||

| 20 | Significant increase | |||

| Vibrio alginolyticus N°40 | 3-oxo-C10-HSL | 1 | Significant increase | |

| 40 | Significant decrease | |||

| 100 | Significant decrease | |||

| Pseudomonas aeruginosa | C6-HSL | Not specified | 2.47 times enhancement | [7] |

| C8-HSL | Not specified | 1.88 times enhancement | [7] |

| Bacterial Strain | Treatment | Effect on Biofilm Structure | Quantitative Data | Reference |

| Vibrio alginolyticus N°24 | 20 µM 3-oxo-C10-HSL | More microcolonies formed | - | |

| Vibrio alginolyticus N°40 | 1 µM 3-oxo-C10-HSL | Increased biomass and average thickness with more microcolonies | - |

Experimental Protocols

The study of L-homoserine lactones and their impact on biofilm formation involves a range of well-established experimental protocols.

Biofilm Formation Assay (Crystal Violet Method)

This is a widely used method for quantifying biofilm biomass.[8][9][10]

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial strain of interest

-

Appropriate growth medium (e.g., Luria-Bertani (LB) broth)

-

This compound solution of desired concentration

-

Phosphate-buffered saline (PBS)

-

0.1% (w/v) Crystal Violet solution

-

30% (v/v) Acetic Acid or absolute ethanol (B145695)

-

Microplate reader

Procedure:

-

Preparation of Bacterial Inoculum: Grow an overnight culture of the bacterial strain. Dilute the culture in fresh growth medium to a standardized optical density (e.g., OD600 of 0.05).

-

Assay Setup: To the wells of a 96-well plate, add the diluted bacterial culture. Add the desired concentrations of the this compound to the respective wells. Include appropriate controls (bacteria with no AHL and medium only).

-

Incubation: Cover the plate and incubate under static conditions at the optimal growth temperature for the bacterium for 24-72 hours.

-

Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with PBS to remove non-adherent bacteria.

-

Staining: Add 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Quantification: Add 30% acetic acid or absolute ethanol to each well to solubilize the crystal violet bound to the biofilm. Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

Caption: Crystal Violet Biofilm Quantification Workflow.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Structure Analysis

CLSM allows for the three-dimensional visualization of biofilm architecture.

Materials:

-

Sterile glass coverslips or chamber slides

-

Bacterial strain of interest (often fluorescently tagged, e.g., with GFP)

-

Appropriate growth medium

-

This compound solution

-

Fluorescent stains (e.g., SYTO 9 and propidium (B1200493) iodide for live/dead staining)

-

Confocal microscope

Procedure:

-

Biofilm Growth: Grow biofilms on sterile glass coverslips in the presence or absence of the this compound.

-

Staining: Gently wash the coverslips to remove planktonic cells. Stain the biofilms with appropriate fluorescent dyes.

-

Imaging: Mount the coverslip and visualize the biofilm using a confocal microscope. Acquire z-stack images to reconstruct the 3D structure.

-

Image Analysis: Use software (e.g., ImageJ) to analyze biofilm parameters such as thickness, biomass, and roughness.

Conclusion and Future Directions

L-homoserine lactones are undeniably central to the formation of bacterial biofilms in many Gram-negative species. The intricate signaling pathways they govern offer a wealth of potential targets for the development of novel anti-biofilm therapeutics. By disrupting these communication channels, a strategy known as quorum quenching, it may be possible to prevent biofilm formation or render existing biofilms more susceptible to conventional antibiotics.

Future research in this field will likely focus on:

-

Discovery of Novel Quorum Sensing Inhibitors: High-throughput screening of small molecule libraries to identify potent and specific inhibitors of AHL synthases or receptors.

-

Elucidation of Interspecies Signaling: Understanding how AHLs mediate communication in complex, polymicrobial biofilms, which are more representative of natural and clinical environments.

-

Translational Research: Moving promising quorum quenching strategies from the laboratory to preclinical and clinical trials to assess their efficacy in treating biofilm-associated infections.

A deeper understanding of the nuanced role of L-homoserine lactones in biofilm formation will continue to be a critical driver of innovation in the fight against persistent and resilient bacterial communities.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Acythis compound-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structure-function analyses of the N-butanoyl this compound quorum-sensing signal define features critical to activity in RhlR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Biochemical detection of N-Acyl homoserine lactone from biofilm-forming uropathogenic Escherichia coli isolated from urinary tract infection samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acyl homoserine lactones lactonase est816 suppresses biofilm formation and periodontitis in rats mediated by Aggregatibacter actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

L-Homoserine Lactone as a Bacterial Autoinducer: An In-depth Technical Guide

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to bacterial communication, a process known as quorum sensing (QS).[1][2] This intricate cell-to-cell communication system allows bacteria to monitor their population density and collectively regulate gene expression.[3][4][5][6] When the bacterial population reaches a certain threshold, the accumulation of AHLs triggers the coordinated expression of genes that govern various phenotypes, including biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis.[2][4] This guide provides a comprehensive overview of L-homoserine lactone-mediated quorum sensing, focusing on the core signaling pathways, quantitative data, and detailed experimental methodologies for researchers, scientists, and drug development professionals.

The Core Signaling Pathway: The LuxI/LuxR System

The canonical AHL-mediated quorum sensing system is best exemplified by the LuxI/LuxR system, first identified in the marine bacterium Vibrio fischeri.[2][3][7] This system is comprised of two key protein components:

-

LuxI-type synthases: These enzymes are responsible for the synthesis of specific AHL molecules.[8] They utilize S-adenosylmethionine (SAM) and specific acyl-acyl carrier proteins (acyl-ACPs) as substrates.[9][10]

-

LuxR-type transcriptional regulators: These are intracellular receptors that bind to their cognate AHL autoinducers.[8]

The signaling cascade is initiated by the basal production of AHLs by LuxI-type synthases. As the bacterial population density increases, AHLs diffuse across the cell membrane and accumulate in the extracellular environment.[8] Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to their cognate LuxR-type receptors.[2] This binding event typically induces a conformational change in the LuxR protein, promoting its dimerization and enhancing its affinity for specific DNA sequences known as "lux boxes" located in the promoter regions of target genes.[11][12][13] The LuxR-AHL complex then acts as a transcriptional activator, upregulating the expression of quorum sensing-controlled genes, which often includes the luxI gene itself, creating a positive feedback loop.[14]

References

- 1. benchchem.com [benchchem.com]

- 2. N-Acyl homoserine lactone - Wikipedia [en.wikipedia.org]

- 3. Acythis compound Quorum Sensing in Bacteria [jmicrobiol.or.kr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Selection of appropriate autoinducer analogs for the modulation of quorum sensing at the host-bacteria interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of N-Acyl-l-Homoserine Lactones by Bacillus cereus in Culture Media and Pork Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LuxR- and Acyl-Homoserine-Lactone-Controlled Non-lux Genes Define a Quorum-Sensing Regulon in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acyl homoserine-lactone quorum-sensing signal generation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. jvsmedicscorner.com [jvsmedicscorner.com]

The Structural Tapestry of Bacterial Communication: An In-depth Technical Guide to N-Acyl Homoserine Lactones

An exploration into the diverse world of N-acyl homoserine lactones (AHLs), the chemical messengers governing bacterial collective behaviors. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their structural variety, key signaling pathways, and the experimental protocols for their study.

Introduction: The Language of Quorum Sensing

In the microbial realm, communication is paramount for survival and coordination of group activities. Bacteria employ a sophisticated cell-to-cell communication system known as quorum sensing (QS) to monitor their population density and collectively regulate gene expression. A primary class of signaling molecules utilized by many Gram-negative bacteria in these systems are N-acyl homoserine lactones (AHLs).

The fundamental structure of an AHL consists of a conserved homoserine lactone (HSL) ring N-acylated with a fatty acid side chain. It is the variation in this acyl chain that gives rise to the vast diversity of AHL signals, enabling species-specific and, in some cases, universal communication within and between bacterial populations. This structural diversity is a cornerstone of the specificity and complexity of QS-regulated processes, which include biofilm formation, virulence factor production, bioluminescence, and antibiotic synthesis.[1][2][3] Understanding the nuances of AHL structure is therefore critical for developing novel strategies to combat bacterial infections and manipulate microbial consortia.

The Spectrum of Structural Diversity in N-Acyl Homoserine Lactones

The specificity of AHL-mediated quorum sensing is largely determined by the structure of the acyl side chain. This diversity arises from three main types of chemical modifications:

-

Acyl Chain Length: The length of the fatty acid side chain is a primary determinant of AHL identity and can range from as few as 4 to as many as 18 or more carbon atoms.[1][2] This variation in chain length plays a crucial role in the diffusion of the signal molecule and its binding affinity to the cognate LuxR-type receptor protein.

-

Substitution at the C3 Position: The third carbon of the acyl chain can be unmodified, or it can possess a hydroxyl (-OH) or an oxo (=O) group.[1][2] These substitutions significantly alter the polarity and conformation of the AHL molecule, thereby influencing its interaction with the receptor.

-

Acyl Chain Modifications: Further diversity is introduced through modifications such as the presence of double bonds (unsaturation) or methyl branches within the acyl chain.[1] These less common modifications contribute to the fine-tuning of signal specificity in certain bacterial species.

The following table summarizes the structural diversity of AHLs produced by a selection of bacterial species, highlighting the variety in acyl chain length and C3 substitution.

| Bacterial Species | N-Acyl Homoserine Lactone (AHL) Produced | Acyl Chain Length | C3 Substitution |

| Pseudomonas aeruginosa | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) | 12 | 3-oxo |

| N-butanoyl-L-homoserine lactone (C4-HSL) | 4 | Unsubstituted | |

| Vibrio fischeri | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 6 | 3-oxo |

| Agrobacterium tumefaciens | N-(3-oxooctanoyl)-L-homoserine lactone (3-oxo-C8-HSL) | 8 | 3-oxo |

| Chromobacterium violaceum | N-hexanoyl-L-homoserine lactone (C6-HSL) | 6 | Unsubstituted |

| Burkholderia cepacia | N-octanoyl-L-homoserine lactone (C8-HSL) | 8 | Unsubstituted |

| Sinorhizobium meliloti | N-(3-oxotetradecanoyl)-L-homoserine lactone (3-oxo-C14-HSL) | 14 | 3-oxo |

| N-hexadecanoyl-L-homoserine lactone (C16-HSL) | 16 | Unsubstituted | |

| Aeromonas hydrophila | N-butanoyl-L-homoserine lactone (C4-HSL) | 4 | Unsubstituted |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | 6 | Unsubstituted | |

| Yersinia enterocolitica | N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) | 6 | 3-oxo |

| N-hexanoyl-L-homoserine lactone (C6-HSL) | 6 | Unsubstituted |

Signaling Pathways and Experimental Workflows

The canonical AHL-mediated quorum sensing circuit involves a LuxI-family AHL synthase and a LuxR-family transcriptional regulator. The following diagrams, generated using the DOT language, illustrate the core signaling pathway, a general workflow for the identification of AHLs, and the logical relationship of their structural diversity.

Caption: Core AHL-mediated quorum sensing signaling pathway.

Caption: General experimental workflow for AHL identification.

Caption: Logical relationship of AHL structural diversity.

Experimental Protocols

The successful study of AHLs relies on robust and reproducible experimental methods. This section provides detailed protocols for the key steps in AHL research, from extraction to identification.

Extraction of N-Acyl Homoserine Lactones from Bacterial Cultures

This protocol describes the extraction of AHLs from bacterial culture supernatants using liquid-liquid extraction (LLE), a widely used and effective method.

Materials:

-

Bacterial culture grown to late logarithmic or early stationary phase.

-

Centrifuge and centrifuge tubes.

-

Separatory funnel.

-

Ethyl acetate (B1210297) (acidified with 0.1% v/v glacial acetic acid).

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate.

-

Rotary evaporator or nitrogen stream evaporator.

-

Methanol (B129727) or ethyl acetate for resuspension.

Procedure:

-

Harvest Supernatant: Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

-

Collect Supernatant: Carefully decant the supernatant into a clean flask, avoiding the cell pellet. For complete removal of cells, the supernatant can be filtered through a 0.22 µm filter.

-

Acidify Supernatant: Acidify the cell-free supernatant by adding glacial acetic acid to a final concentration of 0.1% (v/v). This helps to stabilize the lactone ring.

-

Liquid-Liquid Extraction:

-

Transfer the acidified supernatant to a separatory funnel.

-

Add an equal volume of acidified ethyl acetate.

-

Shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate. The top organic layer contains the AHLs.

-

Drain and discard the lower aqueous layer.

-

Repeat the extraction of the aqueous phase with a fresh volume of acidified ethyl acetate to maximize recovery.

-

-

Dry and Concentrate:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen until a dry residue is obtained.

-

-

Resuspend and Store: Resuspend the dried extract in a small, known volume of methanol or ethyl acetate. Store the extract at -20°C until further analysis.

Detection of AHLs by Thin-Layer Chromatography (TLC) with Biosensors

This protocol outlines the use of TLC coupled with bacterial biosensors for the preliminary detection and separation of AHLs.

Materials:

-

AHL extract.

-

C18 reversed-phase TLC plates.

-

Methanol and water (HPLC grade) for the mobile phase.

-

AHL biosensor strain (e.g., Chromobacterium violaceum CV026 for short-chain AHLs, Agrobacterium tumefaciens NTL4(pZLR4) for a broad range of AHLs).

-

Luria-Bertani (LB) agar (B569324) and soft agar.

-

Appropriate antibiotics for the biosensor strain.

-

X-Gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) for A. tumefaciens biosensor.

Procedure:

-

Spotting the TLC Plate: Spot a small volume (1-5 µL) of the AHL extract and known AHL standards onto the origin of a C18 reversed-phase TLC plate.

-

Developing the Chromatogram: Place the TLC plate in a developing chamber containing a methanol/water mobile phase (e.g., 60:40 v/v). Allow the solvent front to migrate up the plate.

-

Drying the Plate: After development, remove the plate from the chamber and allow it to air dry completely in a fume hood.

-

Overlaying with Biosensor:

-

Grow an overnight culture of the AHL biosensor strain.

-

Inoculate fresh LB medium with the overnight culture and grow to mid-log phase.

-

Mix the biosensor culture with molten soft agar (cooled to ~45-50°C). If using A. tumefaciens NTL4(pZLR4), add X-Gal to the soft agar.

-

Pour the soft agar mixture evenly over the surface of the dried TLC plate.

-

-

Incubation and Visualization:

-

Incubate the plate overnight at the optimal growth temperature for the biosensor (e.g., 30°C).

-

AHLs will diffuse from the TLC plate into the agar, inducing a response in the biosensor.

-

For C. violaceum CV026, the presence of short-chain AHLs will be indicated by the production of the purple pigment violacein.

-

For A. tumefaciens NTL4(pZLR4), the presence of AHLs will be visualized as blue spots due to the hydrolysis of X-Gal.

-

The retention factor (Rf) of the spots can be compared to those of the AHL standards for preliminary identification.

-

Analysis of AHLs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general guideline for the sensitive and specific identification and quantification of AHLs using LC-MS/MS.

Materials:

-

AHL extract.

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source.

-

C18 reversed-phase HPLC column.

-

Acetonitrile (B52724) and water (LC-MS grade) with 0.1% formic acid for the mobile phase.

-

AHL standards for creating a standard curve.

Procedure:

-

Sample Preparation: Filter the resuspended AHL extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the AHLs using a gradient of increasing acetonitrile in water (both containing 0.1% formic acid). A typical gradient might be from 10% to 95% acetonitrile over 20-30 minutes.

-

-

Mass Spectrometric Detection:

-

Operate the mass spectrometer in positive ion mode.

-

Perform a full scan to identify the protonated molecular ions [M+H]⁺ of potential AHLs.

-

Conduct tandem MS (MS/MS) on the parent ions. A characteristic product ion for AHLs is at m/z 102, corresponding to the protonated homoserine lactone ring.

-

-

Data Analysis:

-

Identify AHLs in the sample by comparing their retention times and mass spectra (parent and product ions) with those of authentic standards.

-

Quantify the identified AHLs by creating a standard curve using known concentrations of the corresponding AHL standards.

-

Conclusion and Future Directions

The structural diversity of N-acyl homoserine lactones is a testament to the intricate and highly evolved nature of bacterial communication. This guide has provided a foundational understanding of this diversity, the underlying signaling mechanisms, and the experimental approaches required for their investigation. For researchers in microbiology, infectious disease, and drug development, a thorough comprehension of AHLs is indispensable.

Future research will undoubtedly uncover even greater structural complexity in bacterial signaling molecules. The continued development of sensitive analytical techniques will be crucial for identifying novel AHLs and elucidating their roles in complex microbial communities. Furthermore, a deeper understanding of the structure-function relationships of AHLs and their receptors will pave the way for the rational design of quorum sensing inhibitors, offering a promising avenue for the development of novel anti-infective therapies that disarm pathogens rather than kill them, thereby potentially reducing the selective pressure for antibiotic resistance.

References

The Pivotal Role of L-Homoserine Lactones in Bacterial Virulence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the critical role of L-homoserine lactones (AHLs) in bacterial virulence. As the primary signaling molecules in quorum sensing (QS) for many Gram-negative bacteria, AHLs orchestrate a collective behavior that leads to the expression of a wide array of virulence factors, the formation of resilient biofilms, and intricate interactions with host organisms. This document delineates the molecular mechanisms of AHL-mediated signaling, presents quantitative data on their impact on virulence, details experimental protocols for their study, and provides visual representations of key pathways and workflows. The insights provided herein are intended to support researchers and drug development professionals in the pursuit of novel anti-virulence strategies that target this crucial bacterial communication system.

Introduction: Quorum Sensing and L-Homoserine Lactones